![molecular formula C28H38N6O11S B2860006 Sildenafil D8 citrate CAS No. 1215071-03-6](/img/structure/B2860006.png)
Sildenafil D8 citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sildenafil, also known under the brand name Viagra, is a drug used to treat erectile dysfunction and pulmonary arterial hypertension . It works by relaxing muscles of the blood vessels and increasing blood flow to particular areas of the body . Sildenafil D8 is a deuterium labeled version of Sildenafil .
Synthesis Analysis
The synthesis of Sildenafil involves several steps . The initial synthesis of Sildenafil citrate was improved using 2,2-ethoxy benzoyl chloride . The optimized commercial synthesis of Sildenafil is in terms of green chemistry .
Molecular Structure Analysis
Sildenafil has a complex molecular structure. It has structural moieties such as the moderately strong, basic functional NH-piperazine featuring a pK a1 value of 6.78 and the weak acidic HN- pyrimidone amide featuring pK a2 value of 9.12 .
Chemical Reactions Analysis
A high-performance liquid chromatographic method was developed for the separation and determination of process-related impurities of Sildenafil . This method was used not only for quality assurance, but also for monitoring the chemical reactions during the synthesis of Sildenafil .
Physical And Chemical Properties Analysis
Sildenafil tablets were found to be physically and chemically stable over six months of storage at ambient room temperature . A detailed study of various impurities in Sildenafil was conducted .
Scientific Research Applications
Treatment of Erectile Dysfunction (ED)
Sildenafil D8 citrate: is widely recognized for its role in treating ED . It acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), enhancing blood flow to the penis and facilitating an erection upon sexual stimulation .
Pulmonary Arterial Hypertension (PAH)
The compound is also approved for the treatment of PAH . It helps relax blood vessels in the lungs, improving blood flow and reducing the workload on the heart .
Formulation Research
Research into the formulation of Sildenafil D8 citrate involves improving its solubility and bioavailability. Solid dispersions with hydrophilic polymers have been studied to enhance its dissolution rate, which is crucial for its efficacy .
Sexual Behavior Studies
In vivo studies on male rats have been conducted to assess the impact of Sildenafil D8 citrate on sexual behavior. These studies help understand the drug’s effect on copulatory efficiency and inter-copulatory intervals .
Mechanism of Action
Target of Action
Sildenafil D8 citrate, also known as Sildenafil (citrate)-d8, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .
Mode of Action
Sildenafil D8 citrate works by inhibiting the PDE5 enzyme . This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation . The increased levels of cGMP lead to smooth muscle relaxation, which enhances blood flow to the corpus cavernosum, facilitating an erection in response to sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by Sildenafil D8 citrate is the nitric oxide (NO)/cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP . Under normal circumstances, PDE5 breaks down cGMP. The inhibition of pde5 by sildenafil d8 citrate prevents this breakdown, leading to an accumulation of cgmp . This accumulation causes relaxation of the smooth muscles and dilation of the blood vessels in the penis, facilitating an erection .
Pharmacokinetics
Sildenafil D8 citrate is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C9 . The drug is mainly eliminated as metabolites in the feces, accounting for approximately 80% of the orally taken dose . Clearance of Sildenafil D8 citrate is decreased in patients with hepatic cirrhosis or severe renal impairment .
Result of Action
The primary molecular effect of Sildenafil D8 citrate is the inhibition of the PDE5 enzyme , leading to an increase in cGMP levels . This results in the relaxation of smooth muscle and increased blood flow in the penis, facilitating an erection in response to sexual stimulation . At the cellular level, Sildenafil D8 citrate can depress H2O2 generation, acting as a superoxide dismutase (SOD)-mimetic .
Action Environment
Environmental factors can influence the action of Sildenafil D8 citrate. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the drug’s absorption may decrease in patients who use drugs, such as proton pump inhibitors (PPIs), for gastroesophageal reflux disease . Furthermore, emerging research suggests that environmental pollution with sildenafil and its metabolites may have far-reaching effects on human health and development .
Safety and Hazards
Sildenafil should not be used if you are also using a nitrate drug for chest pain or heart problems . It can cause a sudden and serious decrease in blood pressure . Some medicines can cause unwanted or dangerous effects when used with Sildenafil . It is also important to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i10D2,11D2,12D2,13D2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYFTQMQPDXOT-ZQAWUFKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sildenafil D8 citrate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.